molecular formula C21H20N2O B13851043 2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol

2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol

Cat. No.: B13851043
M. Wt: 316.4 g/mol
InChI Key: OZYULCSTNCZPCK-UHFFFAOYSA-N
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Description

2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol is a chemical compound with the molecular formula C21H20N2O It is known for its unique structure, which includes a carbazole moiety linked to a phenyl group through an amino linkage, and a propan-2-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol typically involves the condensation of 9H-carbazole-3-carbaldehyde with 2-aminophenylpropan-2-ol. The reaction is carried out in an appropriate solvent, such as ethanol, under stirring conditions at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: It may be explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol involves its interaction with specific molecular targets. As a beta-adrenergic antagonist, it blocks the action of adrenaline and similar substances by binding to beta-adrenergic receptors. This inhibition prevents the activation of adenylate cyclase, leading to a decrease in cyclic AMP levels and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol

InChI

InChI=1S/C21H20N2O/c1-21(2,24)17-8-4-6-10-20(17)22-14-11-12-19-16(13-14)15-7-3-5-9-18(15)23-19/h3-13,22-24H,1-2H3

InChI Key

OZYULCSTNCZPCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1NC2=CC3=C(C=C2)NC4=CC=CC=C43)O

Origin of Product

United States

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